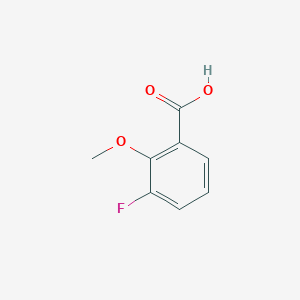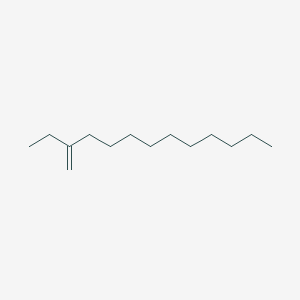
Tridecane, 3-methylene-
概要
説明
Tridecane, 3-methylene-: is an organic compound with the molecular formula C14H28 . It is a hydrocarbon belonging to the alkene family, characterized by the presence of a methylene group attached to the tridecane chain. This compound is also known by its systematic name, 1-Dodecene, 2-ethyl- .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 3-methylene- typically involves the alkylation of dodecene with ethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or a similar Lewis acid to facilitate the alkylation process.
Industrial Production Methods: Industrial production of Tridecane, 3-methylene- may involve the use of large-scale reactors where dodecene and ethylene are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.
化学反応の分析
Types of Reactions:
Oxidation: Tridecane, 3-methylene- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Tridecane, 3-methylene- can participate in substitution reactions where the methylene group is replaced by other functional groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens such as chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
Chemistry: Tridecane, 3-methylene- is used as a starting material in organic synthesis to produce various derivatives. It serves as a model compound in studies of alkene reactivity and mechanisms.
Biology: In biological research, this compound can be used to study the effects of alkenes on cellular processes and membrane dynamics.
Industry: In the industrial sector, Tridecane, 3-methylene- is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of Tridecane, 3-methylene- involves its interaction with various molecular targets through its methylene group. This group can participate in electrophilic addition reactions, where it reacts with electrophiles to form new bonds. The pathways involved include the formation of carbocations and subsequent rearrangements or substitutions.
類似化合物との比較
Tridecane: A saturated hydrocarbon with the formula C13H28.
1-Dodecene: An alkene with the formula C12H24.
2-Ethyl-1-hexene: An alkene with the formula C8H16.
Uniqueness: Tridecane, 3-methylene- is unique due to the presence of the methylene group attached to the tridecane chain, which imparts distinct reactivity and properties compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
3-methylidenetridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXYLVWUVYMJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334117 | |
| Record name | Tridecane, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-34-8 | |
| Record name | Tridecane, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-1-DODECEN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide](/img/structure/B12134.png)


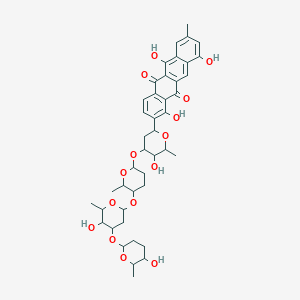
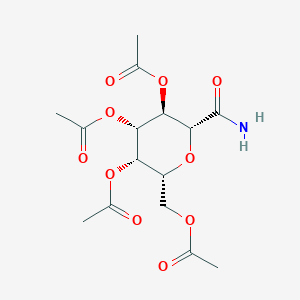
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
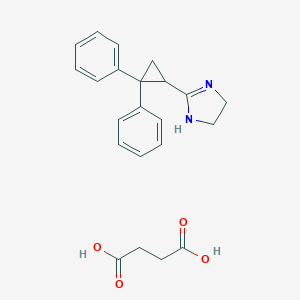
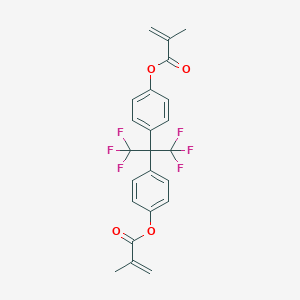

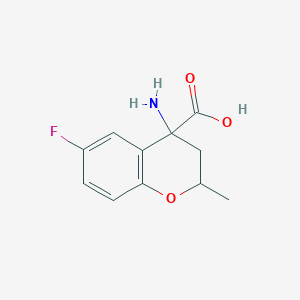

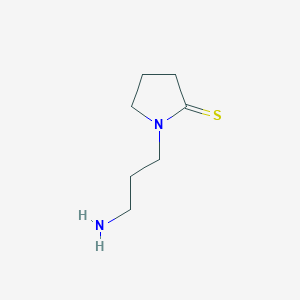
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
